molecular formula C22H34O7 B14082207 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz

2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz

Cat. No.: B14082207
M. Wt: 410.5 g/mol
InChI Key: NDPYMEUORCDDDL-UHFFFAOYSA-N
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Description

2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz is an organic compound known for its utility in life sciences research It is characterized by its complex structure, which includes acetoxy and hydroxy functional groups attached to a tridecyl chain and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz typically involves multiple steps, starting with the preparation of the tridecyl chain and the benzene ring separately. The acetoxy and hydroxy groups are then introduced through specific reactions. Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing agents for introducing hydroxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Acetoxy-12-hydroxytridecyl)-1,3-benzenediol
  • 2,4-Dihydroxy-6-[(2R,12S)-2-acetoxy-12-hydroxytridecyl]benzoic acid

Uniqueness

Compared to similar compounds, 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2-acetyloxy-12-hydroxytridecyl)-4,6-dihydroxybenzoic acid

InChI

InChI=1S/C22H34O7/c1-15(23)10-8-6-4-3-5-7-9-11-19(29-16(2)24)13-17-12-18(25)14-20(26)21(17)22(27)28/h12,14-15,19,23,25-26H,3-11,13H2,1-2H3,(H,27,28)

InChI Key

NDPYMEUORCDDDL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCC(CC1=C(C(=CC(=C1)O)O)C(=O)O)OC(=O)C)O

Origin of Product

United States

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